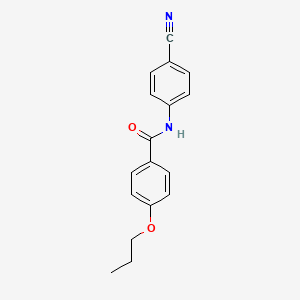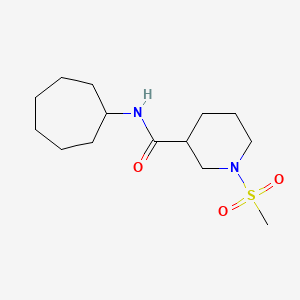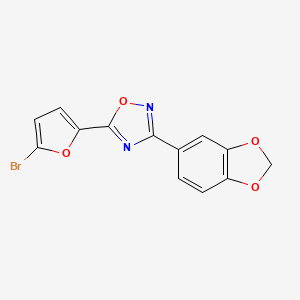amine hydrochloride](/img/structure/B4412988.png)
[(1-methyl-1H-pyrrol-2-yl)methyl](2-pyridinylmethyl)amine hydrochloride
Übersicht
Beschreibung
[(1-methyl-1H-pyrrol-2-yl)methyl](2-pyridinylmethyl)amine hydrochloride, also known as MPMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which plays a crucial role in the metabolism of neurotransmitters such as dopamine and serotonin. The inhibition of MAO-B by MPMPA has been shown to have various biochemical and physiological effects, making it a valuable tool for studying the mechanisms of neurodegenerative diseases and other neurological disorders.
Wirkmechanismus
The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)methyl](2-pyridinylmethyl)amine hydrochloride involves the inhibition of MAO-B, which is an enzyme that breaks down neurotransmitters such as dopamine and serotonin. By inhibiting MAO-B, this compound increases the levels of these neurotransmitters in the brain, leading to improved cognitive function and mood.
Biochemical and Physiological Effects:
The inhibition of MAO-B by this compound has been shown to have various biochemical and physiological effects. For example, it has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and mood. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [(1-methyl-1H-pyrrol-2-yl)methyl](2-pyridinylmethyl)amine hydrochloride in lab experiments is its high potency and selectivity for MAO-B inhibition. This allows researchers to study the specific effects of MAO-B inhibition without interfering with other metabolic pathways. However, one limitation of using this compound is that it may not accurately reflect the effects of chronic MAO-B inhibition in vivo, as the effects of chronic inhibition may be different from acute inhibition.
Zukünftige Richtungen
There are several future directions for research involving [(1-methyl-1H-pyrrol-2-yl)methyl](2-pyridinylmethyl)amine hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease. Another area of interest is the development of more potent and selective MAO-B inhibitors based on the structure of this compound. Finally, further research is needed to better understand the long-term effects of MAO-B inhibition and the potential risks and benefits of using MAO-B inhibitors as therapeutic agents.
Wissenschaftliche Forschungsanwendungen
[(1-methyl-1H-pyrrol-2-yl)methyl](2-pyridinylmethyl)amine hydrochloride has been extensively used in scientific research to investigate the role of MAO-B in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. The inhibition of MAO-B by this compound has been shown to increase the levels of dopamine and other neurotransmitters in the brain, leading to improved cognitive function and mood.
Eigenschaften
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-15-8-4-6-12(15)10-13-9-11-5-2-3-7-14-11;/h2-8,13H,9-10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICTXINOAUSDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCC2=CC=CC=N2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-(4-morpholinyl)-5-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4412916.png)


![6-[(4-ethyl-1-piperazinyl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4412939.png)
![2-(1,3-dimethyl-2,4-dioxo-5-phenyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)acetamide](/img/structure/B4412943.png)


![N-(4-fluorophenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4412961.png)
![2,5-dimethyl-6-(1-naphthylmethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4412963.png)
![4-[2-(2-chloro-4-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B4412967.png)
![N-(2-methoxyphenyl)-2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4412970.png)
![N-cyclohexyl-N'-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4412972.png)
![{[4-ethyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetonitrile](/img/structure/B4412980.png)
![N-(2-furylmethyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4413004.png)